1192U90

Catalog No.
S604108
CAS No.
155289-31-9
M.F
C22H27N5OS
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1192U90

CAS Number

155289-31-9

Product Name

1192U90

IUPAC Name

2-amino-N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]benzamide

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H27N5OS/c23-19-9-3-1-7-17(19)22(28)24-11-5-6-12-26-13-15-27(16-14-26)21-18-8-2-4-10-20(18)29-25-21/h1-4,7-10H,5-6,11-16,23H2,(H,24,28)

InChI Key

GMDXHLCLNHCEIC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43

Synonyms

1192U90, 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=CC=C2N)C3=NSC4=CC=CC=C43

1192U90, chemically known as 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide hydrochloride, is a synthetic compound developed for its potential antipsychotic properties. It is classified as a mixed antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, while also functioning as an agonist at the serotonin 5-HT1A receptor. This unique receptor profile suggests that 1192U90 may effectively address both positive and negative symptoms of schizophrenia without the typical side effects associated with conventional antipsychotic medications, such as extrapyramidal symptoms and agranulocytosis .

The chemical reactivity of 1192U90 is primarily characterized by its interactions with various neurotransmitter receptors in the central nervous system. The compound demonstrates significant binding affinities to the following receptors:

  • Serotonin 5-HT2 receptor: Ki = 1.5 nM
  • Serotonin 5-HT1A receptor: Ki = 2.5 nM
  • Dopamine D2 receptor: Ki = 22 nM
  • Adrenergic α1 receptor: Ki = 0.3 nM

These interactions suggest that the compound can modulate neurotransmission effectively, potentially leading to therapeutic effects in mood and psychotic disorders .

In preclinical studies, 1192U90 exhibited promising biological activity indicative of its antipsychotic potential. It demonstrated efficacy in various animal models predictive of antipsychotic effects. For instance, it produced significant antagonism of apomorphine-induced climbing behavior in rats, a common test for antipsychotic activity, with an effective dose (ED50) of approximately 7.9 mg/kg . Additionally, it showed minimal liability for inducing extrapyramidal symptoms compared to standard antipsychotics like clozapine and risperidone .

  • Formation of the piperazine ring: This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Attachment of the benzamide moiety: This step typically involves coupling reactions between the piperazine derivative and a suitable benzoyl chloride.
  • Introduction of the benzisothiazole group: This can be accomplished through nucleophilic substitution or other coupling methodologies.
  • Final salt formation: The hydrochloride salt is formed to enhance solubility and stability.

The detailed synthetic pathway has been optimized to yield high purity and good yields of the target compound .

1192U90 has been primarily investigated for its applications in treating schizophrenia and other mood disorders due to its unique pharmacological profile. Its ability to act on multiple neurotransmitter systems positions it as a potential candidate for addressing treatment-resistant cases where traditional therapies fail. Moreover, ongoing research may expand its application into anxiety disorders given its serotonergic activity .

Interaction studies have shown that 1192U90's pharmacological effects are mediated through its binding to various receptors in the brain. The compound's dual action on serotonin and dopamine receptors suggests a complex interplay that could lead to enhanced therapeutic outcomes while minimizing side effects commonly associated with single-target drugs . Further studies are needed to fully elucidate these interactions and their implications for clinical use.

Several compounds share structural or functional similarities with 1192U90, including:

Compound NameClassReceptor Affinity (Ki nM)Notable Properties
ClozapineAtypical AntipsychoticD2: 22, 5-HT2: ~12Effective for treatment-resistant schizophrenia but associated with agranulocytosis
RisperidoneAtypical AntipsychoticD2: ~0.8, 5-HT2: ~10Strong D2 antagonist with lower risk of EPS but potential metabolic side effects
QuetiapineAtypical AntipsychoticD2: ~30, 5-HT2: ~10Broad spectrum of activity but sedation is a common side effect
LevomilnacipranAntidepressantN/APrimarily a norepinephrine reuptake inhibitor with some serotonergic activity

Uniqueness of 1192U90:

  • Receptor Profile: Unlike clozapine and risperidone, which primarily target dopamine pathways, 1192U90's significant action on serotonin receptors may provide a broader therapeutic effect with fewer side effects.
  • Side Effect Profile: Preliminary studies suggest reduced risk for extrapyramidal symptoms compared to traditional antipsychotics.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

409.19363168 g/mol

Monoisotopic Mass

409.19363168 g/mol

Heavy Atom Count

29

UNII

LLE3Y7VC87

Other CAS

155289-31-9

Wikipedia

1192U90

Dates

Modify: 2023-07-20

Explore Compound Types